molecular formula C22H18N2O5 B11596664 N-(4-ethoxy-2-nitrophenyl)-9H-xanthene-9-carboxamide

N-(4-ethoxy-2-nitrophenyl)-9H-xanthene-9-carboxamide

Cat. No.: B11596664
M. Wt: 390.4 g/mol
InChI Key: LEBGZPBDBUGPER-UHFFFAOYSA-N
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Description

N-(4-ethoxy-2-nitrophenyl)-9H-xanthene-9-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of an ethoxy group, a nitro group, and a xanthene core, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxy-2-nitrophenyl)-9H-xanthene-9-carboxamide typically involves a multi-step process. The initial step often includes the nitration of 4-ethoxyaniline to introduce the nitro group. This is followed by the formation of the xanthene core through a series of condensation reactions. The final step involves the coupling of the nitrophenyl group with the xanthene carboxamide under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxy-2-nitrophenyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the ethoxy group can result in various substituted derivatives.

Scientific Research Applications

N-(4-ethoxy-2-nitrophenyl)-9H-xanthene-9-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The xanthene core may also contribute to its biological activity by interacting with proteins and enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxy-2-nitrophenyl)acetamide
  • N-(4-ethoxy-2-nitrophenyl)hexopyranosylamine

Uniqueness

N-(4-ethoxy-2-nitrophenyl)-9H-xanthene-9-carboxamide is unique due to its xanthene core, which imparts distinct fluorescent properties. This makes it particularly valuable in applications requiring fluorescence, such as imaging and diagnostics.

Properties

Molecular Formula

C22H18N2O5

Molecular Weight

390.4 g/mol

IUPAC Name

N-(4-ethoxy-2-nitrophenyl)-9H-xanthene-9-carboxamide

InChI

InChI=1S/C22H18N2O5/c1-2-28-14-11-12-17(18(13-14)24(26)27)23-22(25)21-15-7-3-5-9-19(15)29-20-10-6-4-8-16(20)21/h3-13,21H,2H2,1H3,(H,23,25)

InChI Key

LEBGZPBDBUGPER-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)[N+](=O)[O-]

Origin of Product

United States

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